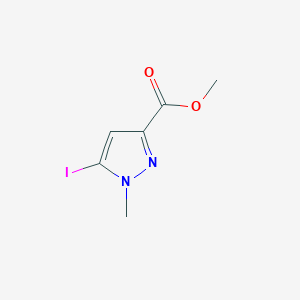

methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDPNCNQIISDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676464 | |

| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193244-87-9 | |

| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations for the synthetic pathway, the mechanistic underpinnings of each reaction, and provide detailed, actionable protocols.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for designing enzyme inhibitors and receptor modulators. The target molecule, this compound, is a versatile building block. The iodo-substituent at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the methyl ester at the 3-position can be readily modified, and the N-methyl group at the 1-position defines the regiochemistry and can influence binding affinity and metabolic stability.

Strategic Synthesis Plan

The synthesis of this compound can be approached through several routes. A logical and efficient strategy involves a three-step sequence starting from commercially available reagents:

-

Step 1: Synthesis of the Pyrazole Core. Formation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate via a one-pot condensation reaction.

-

Step 2: N-Methylation. Introduction of the methyl group at the N1 position of the pyrazole ring.

-

Step 3: Regioselective Iodination. Introduction of the iodine atom at the C5 position of the pyrazole ring.

This guide will focus on a well-documented and reliable pathway, providing detailed experimental procedures for each step.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Pyrazole Core

The initial step involves the construction of the pyrazole ring system. A reliable method for this is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. In this case, we will utilize the one-pot reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD).[6][7]

Reaction Mechanism

Caption: Reaction mechanism for the formation of the pyrazole core.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

-

Reagents and Solvents:

-

Phenylhydrazine

-

Dimethylacetylene dicarboxylate (DMAD)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (2 mmol) and dimethylacetylene dicarboxylate (2 mmol) in a 1:1 mixture of toluene and dichloromethane (10 mL).[6]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then recrystallized from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a white solid.[6]

-

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Phenylhydrazine | 108.14 | 2 | 0.22 g |

| DMAD | 142.11 | 2 | 0.28 g |

| Toluene | 92.14 | - | 5 mL |

| DCM | 84.93 | - | 5 mL |

| Product | 218.20 | - | Yield dependent |

Part 2: N-Methylation of the Pyrazole Ring

The second step is the methylation of the pyrazole nitrogen. While the starting material from Step 1 is N-phenylated, for the synthesis of the target molecule, we will consider the methylation of a generic pyrazole-3-carboxylate as the principle is the same. The regioselectivity of N-alkylation can be influenced by the substituent pattern on the pyrazole ring and the reaction conditions.[8] In many cases, a mixture of N1 and N2 alkylated products can be formed, requiring chromatographic separation.[8][9] For the purpose of this guide, we will outline a general procedure.

Experimental Protocol: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

-

Reagents and Solvents:

-

Methyl pyrazole-3-carboxylate (or the product from a preceding step)

-

Methyl iodide

-

Potassium hydroxide (KOH) or Sodium Hydride (NaH)[10]

-

Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Brine

-

-

Procedure:

-

To a solution of the starting pyrazole (1 equivalent) in DMF, add a base such as KOH or NaH (1.2 equivalents) portion-wise at 0 °C.[10]

-

Stir the mixture at this temperature for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N-methylated regioisomer.

-

Part 3: Regioselective Iodination

The final step is the introduction of an iodine atom at the C5 position of the pyrazole ring. The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the directing effects of the existing substituents. Iodination can be achieved using various iodinating agents. A common method involves the use of elemental iodine in the presence of an oxidizing agent or a strong base to generate the electrophilic iodine species.[11]

Mechanism of Iodination

The iodination of pyrazoles can proceed through different mechanisms depending on the reaction conditions. Under basic conditions, deprotonation at the C5 position can be followed by quenching with an iodine source.[11] Alternatively, under acidic or neutral conditions with an oxidizing agent, an electrophilic iodine species is generated which then attacks the electron-rich pyrazole ring.[12][13]

Experimental Protocol: Synthesis of this compound

-

Reagents and Solvents:

-

Methyl 1-methyl-1H-pyrazole-3-carboxylate

-

n-Butyllithium (n-BuLi)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (1.2 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the lithium pyrazolide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl ester, the N-methyl group, and the pyrazole ring protons, as well as the successful installation of the iodine atom (indicated by the disappearance of the C5-H signal and a shift in the carbon signals).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the synthesized compound.

Safety and Handling Precautions

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

-

Iodine and Iodine Compounds: Iodine is corrosive and can cause severe burns.[14][15][16] It is also toxic if ingested or inhaled. Always handle iodine and its compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16][17]

-

n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water. All manipulations involving n-BuLi must be carried out under a dry, inert atmosphere using syringe and cannula techniques.

-

Solvents: The organic solvents used (toluene, DCM, THF, ethyl acetate, DMF) are flammable and have varying degrees of toxicity. Avoid inhalation of vapors and skin contact.

-

Bases: Strong bases like KOH and NaH are corrosive and react violently with water. Handle with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the described experimental procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and development. The versatility of the pyrazole core, combined with the strategic placement of functional groups in the target molecule, opens up a wide array of possibilities for the creation of novel chemical entities with significant therapeutic potential.

References

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.

- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Iodine-125 Handling Precautions. PerkinElmer.

- Material Safety D

- Safety D

- Iodine, Verhoeff, Aqueous. Newcomer Supply.

- Iodine. Durham Tech.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- N-methyl

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. carlroth.com [carlroth.com]

- 16. durhamtech.edu [durhamtech.edu]

- 17. queensu.ca [queensu.ca]

An In-depth Technical Guide to the Physical Properties of Substituted Iodo-pyrazoles

Foreword: The Strategic Importance of Iodo-pyrazoles in Modern Drug Discovery

Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The introduction of an iodine atom onto the pyrazole ring is a pivotal synthetic strategy, unlocking a vast chemical space for drug development professionals. This iodine substituent is not merely a placeholder; it is a versatile functional handle that enables a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, facilitating the construction of complex molecular architectures with diverse biological activities.[1] Furthermore, the physicochemical properties imparted by the iodine atom and other substituents profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the physical properties of substituted iodo-pyrazoles, offering researchers and drug development scientists the foundational knowledge to rationally design and synthesize next-generation therapeutics.

The Pyrazole Core: A Privileged Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] Their unique electronic structure and ability to participate in hydrogen bonding render them "privileged scaffolds" in medicinal chemistry.[2] The pyrazole ring is aromatic, possessing six delocalized π-electrons, which contributes to its stability.[3] One of the nitrogen atoms is pyrrole-like (an NH group) and can act as a hydrogen bond donor, while the other is pyridine-like and can act as a hydrogen bond acceptor.[4] This dual hydrogen bonding capability is crucial for molecular recognition and binding to biological targets.

The introduction of substituents onto the pyrazole ring significantly modulates its electronic and steric properties, thereby influencing its physical and biological characteristics. The position of substitution is critical, with the C4 position being the most electron-rich and sterically accessible, making it a prime target for electrophilic substitution reactions like iodination.[5]

Synthesis of Substituted Iodo-pyrazoles: A Gateway to Functional Diversity

The regioselective synthesis of iodo-pyrazoles is the first critical step in harnessing their potential. The two most common isomers are 4-iodo- and 5-iodo-pyrazoles, each accessible through distinct synthetic pathways.

Electrophilic Iodination: The Direct Approach to 4-Iodo-pyrazoles

The electron-rich nature of the pyrazole C4 position makes it susceptible to direct electrophilic iodination.[1][5] This is a widely employed and efficient method for the synthesis of 4-iodo-pyrazoles.

Key Iodination Methods:

-

Iodine with an Oxidant: This classic and cost-effective method utilizes molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ. Common oxidants include ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), and potassium iodate (KIO₃).[1][2][6] The I₂/H₂O₂ system in water is considered a "green" and efficient protocol.[6][7]

-

N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often preferred for substrates sensitive to harsh reaction conditions. Its reactivity can be fine-tuned by the addition of an acid catalyst.[1]

Experimental Protocol: Synthesis of 4-Iodo-pyrazole using Iodine and Ceric Ammonium Nitrate (CAN) [2]

-

Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

-

Reflux the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Synthesis of 3(5)-Iodo-pyrazoles

The synthesis of 3(5)-iodo-pyrazoles often requires a different strategy due to the electronic properties of the C3 and C5 positions. A common approach involves the use of a protecting group on the pyrazole nitrogen, followed by lithiation and subsequent quenching with an iodine source.

Experimental Workflow: Synthesis of 3-Iodo-1H-pyrazole Derivatives

Caption: Workflow for the synthesis of protected 3-iodo-1H-pyrazole derivatives.

Fundamental Physical Properties of Substituted Iodo-pyrazoles

The physical properties of substituted iodo-pyrazoles are a direct consequence of their molecular structure, including the nature and position of substituents, and the resulting intermolecular forces.

Melting Point and Boiling Point: The Influence of Intermolecular Forces

The melting and boiling points of iodo-pyrazoles are dictated by the strength of intermolecular interactions in the solid and liquid states, respectively. Key contributing factors include:

-

Hydrogen Bonding: For N-unsubstituted pyrazoles, intermolecular hydrogen bonding between the pyrrole-like NH of one molecule and the pyridine-like N of another is a dominant force, leading to higher melting points.[8]

-

Halogen Bonding: The iodine atom, being highly polarizable, can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the iodine (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.[2][9] The strength of halogen bonding increases with the polarizability of the halogen (I > Br > Cl > F).[2]

-

van der Waals Forces: The size and shape of the molecule, as well as the presence of other substituents, influence the overall van der Waals interactions.

| Compound | Substituents | Melting Point (°C) | Reference |

| 4-Iodo-1H-pyrazole | 4-Iodo | 108-110 | [10] |

| 1-Aryl-4-iodopyrazol-3-ol | 1-Aryl, 3-OH, 4-Iodo | 115-117 | [5] |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | 1-Boc, 3-Iodo | 82-84 | [11] |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1-Boc, 4-Bromo | 43-45 | [11] |

| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 1-Ethoxyethyl, 3-Iodo, 4-Bromo | 59-60 | [11] |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 1-Ethoxyethyl, 3,4-Diiodo | 55-57 | [11] |

Table 1: Melting points of selected substituted iodo-pyrazoles.

Solubility: "Like Dissolves Like"

The solubility of a compound is a critical parameter in drug development, impacting its absorption and bioavailability. The general principle of "like dissolves like" governs the solubility of iodo-pyrazoles.

-

Polar Solvents (e.g., Water, Ethanol): The presence of the polar pyrazole ring and the ability to form hydrogen bonds (in N-unsubstituted derivatives) contributes to solubility in polar solvents. However, the introduction of a large, non-polar iodine atom and other lipophilic substituents will decrease water solubility.

-

Non-polar Solvents (e.g., Dichloromethane, Hexane): The overall non-polar character of the hydrocarbon backbone and the lipophilic iodine atom favor solubility in non-polar organic solvents.

A qualitative assessment of solubility is a crucial first step in pre-formulation studies.

Experimental Protocol: Qualitative Solubility Assessment

-

Add approximately 1-2 mg of the substituted iodo-pyrazole to a small test tube.

-

Add 0.5 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid.

-

If the solid dissolves, the compound is considered soluble in that solvent.

Acidity and Basicity (pKa): The Electronic Influence of Substituents

The pyrazole ring possesses both acidic (NH proton) and basic (pyridine-like nitrogen) properties. The pKa values are a quantitative measure of these properties and are significantly influenced by the electronic nature of the substituents.

-

Acidity (pKa of the NH proton): Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the NH proton (lower pKa) by stabilizing the resulting pyrazolate anion. Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa).

-

Basicity (pKa of the conjugate acid): EWGs decrease the basicity of the pyridine-like nitrogen (lower pKa of the conjugate acid) by reducing its electron density. EDGs, on the other hand, increase basicity (higher pKa of the conjugate acid).

The pKa of unsubstituted pyrazole is approximately 2.5 for the conjugate acid and 14.2 for the NH proton.[12] The introduction of an iodine atom, which is an EWG, is expected to decrease the basicity and increase the acidity of the pyrazole ring.

Spectroscopic Characterization: Unveiling the Molecular Structure

A suite of spectroscopic techniques is indispensable for the structural elucidation and characterization of substituted iodo-pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The chemical shifts of the pyrazole ring protons are indicative of the substitution pattern. In general, protons on the pyrazole ring appear in the aromatic region (δ 6-9 ppm). The coupling patterns between adjacent protons can provide valuable information about their connectivity.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons are also sensitive to the electronic environment. The carbon atom bearing the iodine substituent will experience a significant upfield shift due to the heavy atom effect.

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| 4-Iodo-1H-pyrazole | 7.55 (s, 2H) | C3/C5: 139.5, C4: 67.2 |

| 3,5-Dimethylpyrazole | 5.83 (s, 1H, H-4), 2.25 (s, 6H, 2xCH₃) | C3/C5: 148.0, C4: 105.0, CH₃: 13.5 |

| 4-Nitro-1-phenylpyrazole | 8.05 (s, 1H, H-3), 8.50 (s, 1H, H-5) | C3: 140.0, C4: 120.0, C5: 130.0 |

Table 2: Representative NMR data for substituted pyrazoles. (Data for 4-Iodo-1H-pyrazole is an estimation based on general principles and requires experimental verification).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the iodo-pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

-

N-H Stretch: For N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is observed in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

-

C=C and C=N Stretches: The aromatic pyrazole ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-I Stretch: The C-I stretching vibration is typically observed in the far-infrared region (below 600 cm⁻¹), which may not be accessible on all standard IR spectrometers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring exhibits characteristic π → π* transitions in the UV region. The position and intensity of these absorption bands are influenced by the nature and position of substituents. The introduction of an iodine atom and other chromophores can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Crystal Structure and Intermolecular Interactions: The Supramolecular Architecture

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state and offers invaluable insights into the nature of intermolecular interactions that govern the crystal packing.

Hydrogen Bonding in Iodo-pyrazole Crystals

In the solid state, N-unsubstituted iodo-pyrazoles form extensive hydrogen-bonding networks. For example, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric (chain-like) hydrogen-bonding motif where the NH of one molecule bonds to the N2 of an adjacent molecule.[2][13] This is in contrast to 4-chloro- and 4-bromo-1H-pyrazole, which form trimeric hydrogen-bonded motifs.[2][13]

Halogen Bonding in Iodo-pyrazole Crystals

The iodine atom in iodo-pyrazoles plays a significant role in directing the crystal packing through halogen bonding. In the crystal structure of 4-iodo-1H-pyrazole, I···I interactions are observed.[2] In a series of 5-iodo-1-arylpyrazoles, various halogen bonding motifs were identified, highlighting the importance of this interaction in the solid-state assembly of these molecules.[1]

Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Predictive Framework for Rational Drug Design

This technical guide has provided a comprehensive overview of the physical properties of substituted iodo-pyrazoles. A thorough understanding of these properties is paramount for medicinal chemists and drug development professionals. By elucidating the interplay between molecular structure and physicochemical characteristics, researchers can more effectively design and synthesize novel iodo-pyrazole-based compounds with optimized drug-like properties. The synthetic methodologies, experimental protocols, and structure-property relationships detailed herein serve as a valuable resource for the rational design of the next generation of pyrazole-containing therapeutics.

References

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- Benchchem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.

- Benchchem. (n.d.).

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PubMed. (2017).

- ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.

- PubChem. (n.d.). 4-Iodopyrazole.

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- European Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.

- Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.

- ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.

- ResearchGate. (n.d.).

- University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.

- ResearchGate. (2025).

- Solubility of Things. (n.d.). Pyrazole.

- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.

- NIH. (2024). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.

- International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF.

- NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate . Leveraging established principles of NMR spectroscopy and comparative data from substituted pyrazole derivatives, this document offers a detailed interpretation to aid in the characterization of this compound.

Molecular Structure and NMR Prediction

The structure of this compound dictates the expected NMR signals. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. The substituents—an iodine atom at position 5, a methyl group at the N1 position, and a methyl carboxylate group at position 3—each exert distinct electronic effects that influence the chemical shifts of the ring's proton and carbons.

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];

// Define nodes with atomic labels and positions N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C3_sub [label="C", pos="-1.73,-1!"]; O1_sub [label="O", pos="-1.73,-1.8!"]; O2_sub [label="O", pos="-2.5, -0.5!"]; C_Me_ester [label="CH₃", pos="-2.6,-2.3!"]; N1_Me [label="CH₃", pos="0,2!"]; I5 [label="I", pos="1.73,-1!"]; H4 [label="H", pos="0,-1.8!"];

// Define bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- N1 [style=solid]; N1 -- N1_Me [style=solid]; C5 -- I5 [style=solid]; C3 -- C3_sub [style=solid]; C3_sub -- O1_sub [style=double]; C3_sub -- O2_sub [style=solid]; O2_sub -- C_Me_ester [style=solid]; C4 -- H4 [style=solid];

// Invisible edges for layout N1 -- C4; N2 -- C5; C3 -- N1; } Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct singlet signals. The absence of adjacent protons for spin-spin coupling leads to this simplified pattern. The chemical shifts are predicted based on the electronic environment of each proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 | 6.8 - 7.2 | Singlet | 1H | The lone proton on the pyrazole ring is expected to appear in the aromatic region. Its chemical shift is influenced by the adjacent iodine and carboxylate groups. |

| N1-CH₃ | 3.9 - 4.1 | Singlet | 3H | The methyl group attached to the nitrogen atom is typically deshielded and appears in this region. |

| O-CH₃ | 3.8 - 4.0 | Singlet | 3H | The methyl ester protons are also deshielded by the adjacent oxygen atom. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyrazole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 160 - 165 | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. |

| C3 | 140 - 145 | This carbon is attached to the electron-withdrawing carboxylate group and is part of the aromatic ring, resulting in a downfield shift. |

| C5 | 85 - 95 | The carbon bearing the iodine atom is significantly shielded due to the heavy atom effect of iodine. |

| C4 | 110 - 115 | This carbon is expected to have a chemical shift typical for a protonated carbon in a pyrazole ring. |

| N1-CH₃ | 38 - 42 | The methyl carbon attached to the nitrogen atom. |

| O-CH₃ | 52 - 56 | The methyl carbon of the ester group. |

Scientific Rationale and Interpretation

The prediction of these NMR spectral data is grounded in the fundamental principles of NMR spectroscopy and analysis of related structures. The chemical shifts of protons and carbons in pyrazole rings are well-documented.[1][2][3] The presence of an electron-withdrawing group, such as the methyl carboxylate at C3, is expected to deshield the nearby C3 and C4 positions. Conversely, the iodine atom at C5 introduces a significant "heavy atom effect," which leads to a pronounced upfield shift (shielding) of the C5 carbon signal. This effect is a key diagnostic feature for identifying the position of halogen substituents on aromatic rings.

The singlet nature of all proton signals is a direct consequence of the substitution pattern, which isolates each proton from any neighboring protons within a three-bond distance, thus precluding any observable spin-spin coupling.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is recommended.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Conclusion

The predicted ¹H and ¹³C NMR data presented in this guide provide a robust framework for the structural confirmation of this compound. By understanding the influence of each substituent on the chemical shifts and coupling patterns, researchers can confidently interpret experimental data. The outlined protocol ensures the acquisition of high-quality spectra, which, when compared with the predictive analysis herein, will facilitate the unambiguous characterization of this important heterocyclic compound.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).

- The 1H NMR spectrum of pyrazole in a nem

- 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchG

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG

- 5 Combin

- Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook.

- (PDF)

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.

- Supplementary Inform

- Completion of Crystallographic Data for the Series of 4-Halogen

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC.

- NMR Chemical Shifts.

- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.

- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- 1533442-31-7|Methyl 5-iodo-1H-pyrazole-3-carboxyl

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Tables For Organic Structure Analysis.

- 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR - ChemicalBook.

- 1H NMR Chemical Shift - Oregon St

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Methyl 5-methyl-1-(1H-pyrazol-3-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide on the Stability and Storage of Iodo-Pyrazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-pyrazole intermediates are pivotal building blocks in modern medicinal chemistry and drug discovery.[1][2] Their unique structural features, coupled with the synthetic versatility imparted by the carbon-iodine bond, have established them as a "privileged scaffold".[1] The introduction of an iodine atom onto the pyrazole ring provides a versatile handle for constructing complex molecular architectures through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates' potency and selectivity, particularly as kinase inhibitors in signaling pathways like JAK/STAT and PI3K/Akt.[1]

However, the very reactivity that makes iodo-pyrazoles so valuable also presents significant challenges regarding their stability and storage. Understanding and mitigating the degradation of these intermediates is paramount to ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the factors influencing the stability of iodo-pyrazole intermediates and offers field-proven insights into their proper storage and handling.

I. Factors Influencing the Stability of Iodo-Pyrazole Intermediates

The stability of iodo-pyrazole intermediates is primarily influenced by their susceptibility to degradation via several pathways, with the most common being de-iodination.[4] This process can be initiated or accelerated by a variety of external factors.

Light Exposure

Aryl iodides, including iodo-pyrazoles, are often light-sensitive.[4] Exposure to ambient or UV light can induce the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.[5] This photodegradation can result in the liberation of elemental iodine (I₂), which may manifest as a yellow or brown discoloration of the compound or its solutions.[4] It is crucial to minimize light exposure during all stages of handling, from weighing and transfer to reaction setup and purification.[5][6]

Temperature

Elevated temperatures can significantly accelerate the rate of degradation of iodo-pyrazole intermediates.[4] Thermal stress can promote the homolytic cleavage of the C-I bond, leading to de-iodination and the formation of impurities.[4] For long-term storage, refrigeration or freezing is often recommended to maintain the compound's integrity.[5][7]

Air (Oxygen) and Moisture

The presence of oxygen can contribute to the oxidative degradation of iodo-pyrazoles.[4] For particularly sensitive intermediates, storage and handling under an inert atmosphere of argon or nitrogen can be beneficial to minimize oxidative processes.[4][8] Moisture can also be detrimental, potentially leading to hydrolysis of the pyrazole ring or other functional groups, especially if the compound has ester or other hydrolytically labile moieties.[9] Therefore, storing these intermediates in a dry environment is crucial.[5]

Solvent Effects

The choice of solvent can significantly impact the stability of iodo-pyrazole intermediates in solution.[4] Protic solvents, such as methanol, ethanol, and water, may facilitate de-iodination or solvolysis, leading to lower stability.[4] Aprotic, non-polar solvents like hexane and toluene are generally considered to provide higher stability for short-term experiments.[4] Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used, but their purity is critical, as impurities can catalyze degradation.[4]

II. Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of iodo-pyrazole intermediates, a set of stringent storage and handling protocols should be implemented.

Storage of Solid Compounds

For optimal long-term stability, solid iodo-pyrazole intermediates should be stored under the following conditions:

-

Temperature: Cool to cold temperatures are recommended. For short-term storage, a cool, dry place is sufficient. For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is advisable.[5][7]

-

Light: Compounds should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.[5][6][10]

-

Atmosphere: Containers should be tightly sealed to protect from moisture and air.[5] For highly sensitive compounds, storage in a desiccator or under an inert atmosphere (argon or nitrogen) is recommended.[4][11]

Handling and Preparation of Solutions

When working with iodo-pyrazole intermediates, the following handling practices should be observed:

-

Minimize Exposure: Weighing and transfers of solid compounds should be performed quickly to minimize exposure to light and atmospheric conditions.[5]

-

Glassware: Use amber-colored glassware or wrap standard glassware with aluminum foil.[5][10]

-

Lighting: Whenever possible, work under subdued lighting conditions. Yellow or red safelights can be used to minimize photochemical reactions.[5]

-

Solution Preparation: Solutions should ideally be prepared fresh for each experiment.[5] If a stock solution must be stored, it should be kept in a tightly sealed amber vial, protected from light, and stored at a low temperature (-20 °C is recommended).[5]

-

Inert Atmosphere: For reactions sensitive to oxidation, it is essential to degas solvents and maintain an inert atmosphere throughout the experiment.[5]

Visualizing the Handling Workflow

The following diagram illustrates the recommended workflow for handling light-sensitive iodo-pyrazole intermediates.

Caption: Recommended workflow for handling light-sensitive iodo-pyrazole intermediates.

III. Analytical Methods for Stability Assessment

Regularly assessing the purity and stability of iodo-pyrazole intermediates is crucial. A multi-faceted analytical approach is often the most robust strategy.[12]

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique for monitoring reaction progress and detecting the presence of impurities.[12] A common mobile phase is a mixture of hexane and ethyl acetate.[12]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing purity and identifying degradation products.[13] Reverse-phase HPLC (RP-HPLC) is particularly useful for a wide range of pharmaceutical compounds.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile and semi-volatile impurities that may be present from the synthesis.[12]

Spectroscopic and Thermal Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can be used to monitor the disappearance of the parent compound and the appearance of degradation products.[4][14]

-

Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure, crystalline solids by analyzing the shape of the melting endotherm.[12]

Protocol for a Stability Study in Solution

The following is a general protocol for assessing the stability of an iodo-pyrazole intermediate in a given solvent.

Objective: To determine the degradation profile of an iodo-pyrazole intermediate in a specific solvent over time.

Materials:

-

Iodo-pyrazole intermediate

-

High-purity solvent of choice (e.g., ACN, DMSO)

-

Amber HPLC vials

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Prepare a stock solution of the iodo-pyrazole intermediate at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Aliquot the solution into several amber HPLC vials.

-

Analyze one vial immediately (T=0) using a validated HPLC method to determine the initial peak area of the parent compound.

-

Store the remaining vials under the desired conditions (e.g., room temperature, 40 °C).

-

At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial and analyze its contents by HPLC.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage remaining versus time to visualize the degradation profile.

Visualizing the Stability Assessment Workflow

The following diagram outlines the key steps in assessing the stability of an iodo-pyrazole intermediate.

Caption: Workflow for assessing the stability of an iodo-pyrazole intermediate.

IV. Summary of Best Practices

To ensure the reliability of experimental results and the quality of drug candidates, it is imperative to handle and store iodo-pyrazole intermediates with care.

| Parameter | Recommendation | Rationale |

| Light | Store in amber or foil-wrapped containers. Work in subdued light. | Prevents photodegradation and cleavage of the C-I bond.[4][5] |

| Temperature | Store at low temperatures (-20°C for long-term). Avoid unnecessary heating. | Minimizes thermal degradation and de-iodination.[4][5] |

| Atmosphere | Store in tightly sealed containers. Use an inert atmosphere for sensitive compounds. | Protects from moisture and oxidative degradation.[4][5] |

| Solvents | Use high-purity, aprotic solvents. Prepare solutions fresh. | Avoids solvent-mediated degradation pathways.[4] |

| Purity Analysis | Regularly assess purity using orthogonal analytical methods (e.g., HPLC, NMR). | Ensures the quality of the starting material for subsequent reactions.[12] |

By adhering to these guidelines, researchers, scientists, and drug development professionals can effectively manage the stability challenges associated with iodo-pyrazole intermediates, thereby safeguarding the integrity of their research and development efforts.

References

- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.

- A Comparative Guide to Assessing the Purity of Synthesized 4-Iodopyrazole - Benchchem.

- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.

- Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives - Benchchem.

- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents - Benchchem.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.

- improving yield and purity of 4-iodopyrazole synthesis - Benchchem.

-

Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Available at: [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available at: [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ijcpa.in. Available at: [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework - American Chemical Society. Available at: [Link]

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Addressing Excursions in Long-Term Stability Studies for APIs - LinkedIn. Available at: [Link]

-

5 Tips for Handling Photosensitive Reagents - Labtag Blog. Available at: [Link]

-

Industrial Gas Supplier - Air Products. Available at: [Link]

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC - NIH. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Analytical Techniques In Stability Testing | Separation Science. Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. Available at: [Link]

-

Spotlight on stability: API and drug product testing - Almac. Available at: [Link]

-

Encapsulation of reactive species within metal–organic cages - RSC Publishing. Available at: [Link]

-

Improving Long-Term Compound Storage in I.DOT Source Plates - Dispendix. Available at: [Link]

-

Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach - IJNRD. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available at: [Link]

-

Safe Storage and Handling of Reactive Materials - National Academic Digital Library of Ethiopia. Available at: [Link]

-

Protection of Light Sensitive Products - Pharmaguideline. Available at: [Link]

-

How to Safely Handle Reactive Chemicals - The Chemistry Blog. Available at: [Link]

-

Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. Available at: [Link]

-

Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download - Scribd. Available at: [Link]

-

Fe(II)-activated persulfate oxidation to degrade iopamidol in water - NIH. Available at: [Link]

-

Effects of Time and Temperature on Stability of Bioactive Molecules, Color and Volatile Compounds during Storage of Grape Pomace Flour - MDPI. Available at: [Link]

-

Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. Available at: [Link]

-

How to Store Reagents - Department of Chemistry : University of Rochester. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available at: [Link]

-

Stability of Iodine in Iodized Salt Against Heat, Light and Humidity - Brieflands. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 7. dispendix.com [dispendix.com]

- 8. Home | Industrial Gas Supplier | Air Products [airproducts.com]

- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 11. How To [chem.rochester.edu]

- 12. benchchem.com [benchchem.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery

This compound, identified by CAS number 1193244-87-9, is a highly functionalized heterocyclic building block that has garnered significant interest within the medicinal chemistry community. Its strategic importance lies in the unique combination of a pyrazole core, a reactive iodine substituent, and a methyl ester group. This arrangement provides a versatile scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics.

The pyrazole motif is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets. The introduction of an iodine atom at the 5-position offers a key point for further chemical modification through various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This capability is crucial in structure-activity relationship (SAR) studies, where systematic modifications are necessary to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. This guide provides an in-depth overview of commercial suppliers, key chemical properties, handling protocols, and the application of this valuable intermediate in the pursuit of novel therapeutics.

I. Commercial Suppliers and Procurement Strategy

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. For this compound, several reputable commercial suppliers are available. The selection of a supplier should be guided by a careful evaluation of purity, available quantities, lead times, and the quality of supporting technical documentation.

A workflow for selecting a suitable supplier is outlined below:

Caption: Workflow for the strategic selection of a commercial supplier.

Table 1: Comparison of Commercial Suppliers for this compound (CAS 1193244-87-9)

| Supplier | Product Number (Example) | Purity | Available Quantities | Analytical Data Provided |

| BLD Pharmatech | BD215975 | ≥95% | 250mg, 1g, 5g | NMR, HPLC, LC-MS available on request |

| Leap Chem Co., Ltd | Varies | Inquire | Bulk quantities | Inquire |

| Shanghai PotentPharm | Varies | Inquire | Inquire | Inquire[1] |

| AstaTech, Inc. | ATEH1F1C550C (for a related indole) | 95% | Inquire | Inquire[2] |

| AK Scientific, Inc. | 5284AA (for a related isomer) | Inquire | Inquire | Inquire[1] |

Note: The availability and product details may vary. It is essential to contact the suppliers directly for the most current information.

II. Chemical Properties and Handling

Molecular Formula: C₆H₇IN₂O₂ Molecular Weight: 266.04 g/mol

Stability and Storage

Iodinated heterocyclic compounds can be susceptible to degradation, particularly when exposed to light and heat. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making these compounds prone to decomposition that can result in the formation of elemental iodine, often observed as a yellow or brown discoloration.

Recommended Storage Protocol:

-

Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[3][4]

-

Atmosphere: For long-term storage or for highly sensitive applications, flush the container with an inert gas such as argon or nitrogen before sealing to displace oxygen and moisture.

-

Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.[5] Allow the container to warm to room temperature before opening to prevent condensation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7]

Safety Precautions

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, seek immediate medical attention.[9]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not discharge into drains or the environment.[6]

III. Synthesis and Quality Control

Synthesis Outline

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[12][13] For N-methylated pyrazoles, a common route involves the initial formation of the pyrazole ring followed by N-alkylation.[14]

A potential synthetic route to this compound is depicted below:

Caption: A generalized synthetic workflow for the target compound.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is critical for its successful application in drug discovery. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, including the chemical shifts of the methyl groups and the pyrazole ring proton. The integration of these signals confirms the relative number of protons.[15][16]

-

¹³C NMR: Reveals the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the iodinated carbon, and other carbons of the pyrazole ring and substituents.[17]

High-Performance Liquid Chromatography (HPLC):

-

Methodology: A reverse-phase HPLC method is typically suitable for assessing the purity of pyrazole derivatives.[18] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is a common starting point.[18][19]

-

Detection: UV detection is generally effective for pyrazole-containing compounds.[18]

-

Validation: The HPLC method should be validated for linearity, accuracy, precision, and robustness to ensure reliable purity determination.[18]

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[13][14]

IV. Applications in Drug Development

The structural features of this compound make it a valuable building block in the synthesis of kinase inhibitors and other targeted therapies.[20][21] The pyrazole core can act as a hinge-binding motif in the ATP-binding site of kinases, while the iodo-substituent provides a handle for introducing functionality that can interact with other regions of the protein, thereby enhancing potency and selectivity.

Role as a Kinase Inhibitor Scaffold:

-

The N-substituted pyrazole moiety is a common feature in a wide range of kinase inhibitors.[20][22]

-

The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append larger, more complex substituents. This allows for the exploration of chemical space around the pyrazole core to optimize interactions with the target kinase.

-

For example, in the development of JNK3 inhibitors for neurodegenerative diseases, pyrazole derivatives have been extensively explored.[21] Similarly, pyrazole-based compounds have shown promise as inhibitors of c-Met/Ron dual kinases in cancer therapy.[23]

Conclusion

This compound is a strategically important and versatile building block for researchers in drug discovery. A thorough understanding of its commercial availability, proper handling and storage procedures, and its synthetic utility is essential for its effective application. By leveraging its unique chemical features, scientists can accelerate the development of novel and highly selective therapeutics targeting a range of diseases.

References

A curated list of sources to support the claims and protocols within this guide.

-

爱诗伦生物科技(上海)有限公司. (n.d.). This compound. Retrieved from [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

-

Volochem, Inc. (2015, January 3). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. Retrieved from [Link]

- El-Sayed, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698.

- El-Sayed, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698.

-

BLD Pharmatech Co., Limited. (n.d.). Product Page. ChemBuyersGuide.com. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

- Sun, H., et al. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.

- Aslam, J., et al. (2012).

- Al-Hourani, B. J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.

- Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).

-

CP Lab Safety. (n.d.). methyl 5-iodo-1H-pyrazole-3-carboxylate, 98% Purity, C5H5IN2O2, 1 gram. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966.

- Pieczonka, A. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(5), 4216–4226.

- Google Patents. (n.d.). US20160289196A1 - Pyrazole derivatives as TNIK, IKKe and TBK1 inhibitor and pharmaceutical composition comprising same.

- Lee, J., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 31, 127690.

- Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3329.

- Aslam, J., et al. (2012).

-

Cui, J. J., et al. (2012). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][6]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry, 55(17), 7856–7875.

Sources

- 1. aksci.com [aksci.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | 75092-26-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 8. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.es [fishersci.es]

- 11. tcichemicals.com [tcichemicals.com]

- 12. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 16. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 17. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ijcpa.in [ijcpa.in]

- 19. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Pyrazole Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with synthetic accessibility, have enabled the development of a remarkable array of therapeutic agents across diverse disease areas. Pyrazole derivatives are cornerstone components of drugs targeting inflammation, cancer, infectious diseases, and central nervous system disorders.[1][3][4] This guide provides a technical overview of the pyrazole core's significance, explores its application in key therapeutic areas through the lens of prominent drug examples, details robust experimental protocols for synthesis and evaluation, and offers insights into the structure-activity relationships that drive rational drug design.

The Pyrazole Core: A Foundation for Drug Discovery

Chemical Properties and Significance

The pyrazole ring is an aromatic heterocycle characterized by a unique distribution of electron density. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like, serving as a hydrogen bond acceptor.[5] This duality, along with its stable aromatic nature and dipole moment, allows the pyrazole core to engage in a wide variety of interactions with biological macromolecules, including hydrogen bonding, metal coordination, and hydrophobic interactions.[5]

Its true power in medicinal chemistry lies in its role as a versatile and tunable scaffold. The positions on the pyrazole ring (C3, C4, C5, and N1) are readily functionalized, allowing chemists to systematically modify the molecule's steric and electronic properties. This tunability is critical for optimizing a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][6]

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The pyrazole ring is a quintessential example of such a scaffold.[1] Its presence in numerous FDA-approved drugs with different mechanisms of action—from enzyme inhibitors to receptor modulators—is a testament to its broad biological relevance.[1][4][5] This versatility makes it a highly attractive starting point for drug discovery campaigns, as libraries of pyrazole derivatives have a higher probability of yielding hits against new therapeutic targets.

Key Therapeutic Applications & Mechanisms of Action

The adaptability of the pyrazole scaffold has led to its successful application in a multitude of therapeutic areas.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

-

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, which has a protective role in the gastric mucosa, and COX-2, which is upregulated during inflammation. The non-selective inhibition of COX-1 is associated with gastrointestinal side effects.[7][8] Selective COX-2 inhibitors were designed to specifically target the inflammatory enzyme. The active site of COX-2 features a secondary, hydrophobic side pocket that is absent in COX-1.[7] Pyrazole-based drugs like Celecoxib were designed with bulky substituents that could access and bind within this side pocket, conferring selectivity for COX-2 over COX-1.[7][9] The sulfonamide group of Celecoxib is a key pharmacophore that interacts with this secondary pocket.[7]

-

Case Study: Celecoxib (Celebrex®): Celecoxib is a diaryl-substituted pyrazole approved for treating osteoarthritis, rheumatoid arthritis, and acute pain.[7][9] Its central pyrazole ring acts as the scaffold, positioning a p-sulfonamidophenyl group on one side and a p-tolyl group on the other. This specific arrangement allows it to fit snugly into the COX-2 active site, leading to potent and selective inhibition.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Knorr Pyrazole Synthesis: A Technical Guide to Crafting Functionalized Pyrazoles for Modern Drug Discovery

Abstract